molecular formula C14H13NO2 B061520 Methyl 3-(3-aminophenyl)benzoate CAS No. 168619-25-8

Methyl 3-(3-aminophenyl)benzoate

Cat. No. B061520
Key on ui cas rn: 168619-25-8
M. Wt: 227.26 g/mol
InChI Key: OZGKLPFPUYBIGL-UHFFFAOYSA-N
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Patent
US05824691

Procedure details

10% Palladium on carbon (0.4 g) was added to a solution of methyl 3-(3-nitrophenyl)benzoate (2.0 g) in methanol (30 ml) and the mixture was subjected to catalytic hydrogenation at ambient temperature under atmospheric pressure. After one hour, the catalyst was removed by filtration and the filtrate was evaporated in vacuo. The residue was crystallized from diethyl ether to afford methyl 3-(3-aminophenyl)benzoate (1.45 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=2)[C:13]([O:15][CH3:16])=[O:14])[CH:7]=[CH:8][CH:9]=1)([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=2)[C:13]([O:15][CH3:16])=[O:14])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to catalytic hydrogenation at ambient temperature under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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